

Application of 1-epi-Regadenoson Hydrazone in Pharmaceutical Quality Control

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Compound of Interest		
Compound Name:	1-epi-Regadenoson hydrazone	
Cat. No.:	B12399335	Get Quote

Application Note & Protocol

Introduction

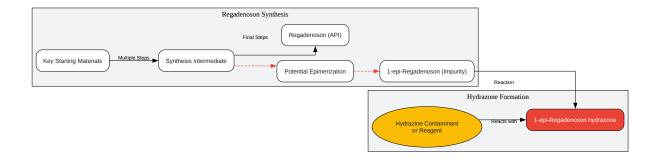
Regadenoson, a selective A2A adenosine receptor agonist, is a widely used pharmacological stress agent in myocardial perfusion imaging.[1][2][3][4] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure its safety and efficacy. "**1-epi-Regadenoson hydrazone**" has been identified as an intermediate in the synthesis of an α -isomer impurity of Regadenoson.[5][6] Therefore, the development of robust analytical methods for the detection and quantification of this impurity is essential for the quality control of Regadenoson.

This document provides a detailed application note and protocol for the identification and quantification of **1-epi-Regadenoson hydrazone** in Regadenoson drug substance and drug product, primarily utilizing High-Performance Liquid Chromatography (HPLC).

Logical Relationship of Impurity Formation

The following diagram illustrates a potential pathway for the formation of 1-epi-Regadenoson and its subsequent conversion to the hydrazone intermediate during the synthesis process.





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Caption: Potential formation pathway of **1-epi-Regadenoson hydrazone**.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is proposed for the separation and quantification of **1-epi-Regadenoson hydrazone** from Regadenoson and other related substances. The method is designed to be specific, precise, accurate, and robust, in line with ICH guidelines.[7]

Experimental Protocol: HPLC Method for 1-epi-Regadenoson Hydrazone

- 1. Instrumentation:
- High-Performance Liquid Chromatograph with a UV detector.
- Data acquisition and processing software.



2. Chromatographic Conditions:

Parameter	Recommended Condition	
Column	ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 μm (or equivalent)[7]	
Mobile Phase A	1.0 mL of Methane Sulfonic acid in 1000 mL of water[7]	
Mobile Phase B	Acetonitrile	
Gradient Program	See Table 1	
Flow Rate	0.8 mL/min[7]	
Column Temperature	30°C[7]	
Detection Wavelength	272 nm[7]	
Injection Volume	5 μL[7]	
Diluent	Dimethyl Sulfoxide (DMSO)[7]	
Run Time	Approximately 55 minutes[7]	

Table 1: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
10	95	5
35	40	60
45	20	80
50	95	5
55	95	5

3. Preparation of Solutions:

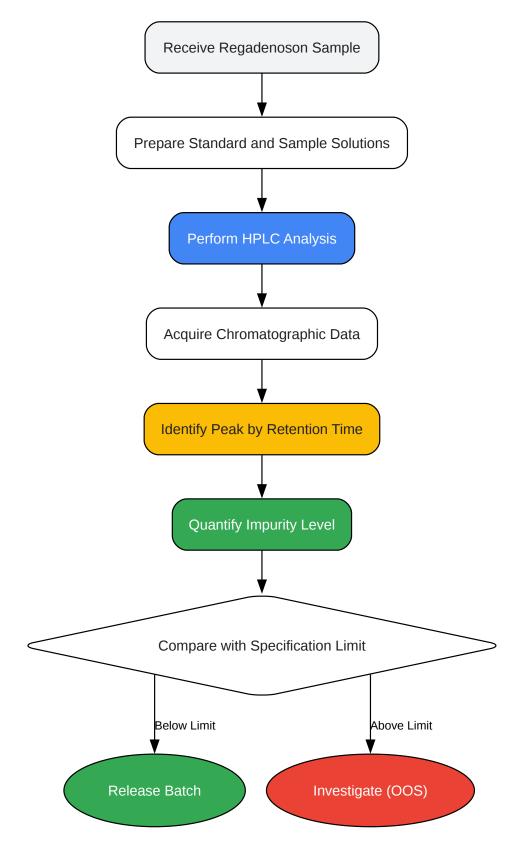


- Standard Solution (for identification and quantification):
 - Accurately weigh about 5 mg of 1-epi-Regadenoson hydrazone reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent.
 - Further dilute to a final concentration of approximately 0.5 μg/mL.
- Sample Solution (Regadenoson Drug Substance):
 - Accurately weigh about 50 mg of the Regadenoson sample into a 50 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent.
- Spiked Sample Solution (for accuracy and specificity):
 - Prepare the sample solution as described above.
 - Spike with a known amount of 1-epi-Regadenoson hydrazone standard solution to achieve a concentration at the specification level.

Experimental Workflow for Quality Control

The following diagram outlines the workflow for the quality control testing of **1-epi-Regadenoson hydrazone** in a pharmaceutical setting.





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Caption: Workflow for HPLC analysis of **1-epi-Regadenoson hydrazone**.



Method Validation Parameters

To ensure the suitability of the analytical method, the following validation parameters should be assessed according to ICH guidelines:

- Specificity: The method's ability to assess the analyte unequivocally in the presence of other
 components. This is demonstrated by the separation of the 1-epi-Regadenoson hydrazone
 peak from Regadenoson and other potential impurities. Forced degradation studies on
 Regadenoson can help identify potential degradation products and confirm their separation
 from the analyte of interest.[1][3]
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit should be analyzed.
- Accuracy: The closeness of the test results to the true value. This is determined by applying
 the method to a sample of known purity (spiked sample) and comparing the results to the
 known value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte
 that can be detected and quantified, respectively, with acceptable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary

The following tables provide illustrative acceptance criteria and results for the validation of the HPLC method for **1-epi-Regadenoson hydrazone**. These values are typical for pharmaceutical impurity analysis and should be established for each specific laboratory and product.

Table 2: System Suitability Criteria



Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
% RSD of Standard Injections (n=6)	≤ 2.0%

Table 3: Method Validation Summary (Illustrative Data)

Parameter	Specification	Illustrative Result
Linearity (Correlation Coefficient, r ²)	≥ 0.999	0.9995[7]
Accuracy (% Recovery)	80.0% - 120.0%	98.5% - 103.2%
Precision (% RSD)	Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%	Repeatability: 1.5%Intermediate: 3.2%
LOD	Report	~0.01%
LOQ	Report	~0.03%
Specificity	No interference at the retention time of the analyte	Peak purity confirms no co- eluting peaks

Conclusion

The detailed application note and protocol described provide a robust framework for the quality control of **1-epi-Regadenoson hydrazone** in Regadenoson pharmaceutical products. The RP-HPLC method, when properly validated, is a powerful tool for ensuring that the levels of this potential impurity are maintained below the established safety thresholds, thereby guaranteeing the quality and safety of the final drug product. The provided workflows and data tables serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Regadenoson.



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